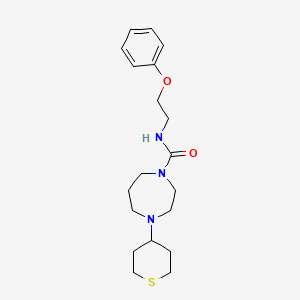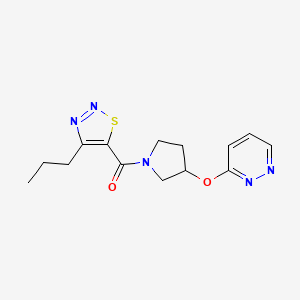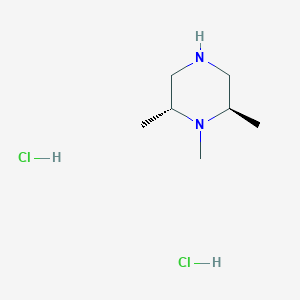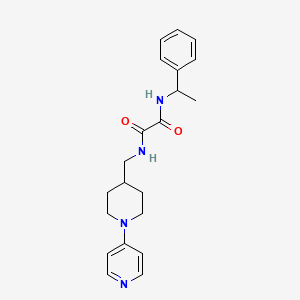amine hydrochloride CAS No. 1797027-09-8](/img/structure/B2843319.png)
[(4-Phenylpiperidin-4-yl)methyl](2,2,2-trifluoroethyl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(4-Phenylpiperidin-4-yl)methylamine hydrochloride” is a complex organic molecule. It contains a phenyl group (a benzene ring), a piperidine ring (a six-membered ring with one nitrogen atom), and a trifluoroethyl group (a two-carbon chain with three fluorine atoms attached). The presence of the hydrochloride indicates that this compound is likely a salt of the corresponding amine .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The phenyl and piperidine rings would contribute to the rigidity of the molecule, while the trifluoroethyl group would likely add a degree of polarity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoroethyl group could increase the compound’s stability and lipophilicity .科学的研究の応用
Organic Synthesis and Catalysis
Research has explored the synthesis, structure, and reactivity of compounds that are structurally related or have functionalities similar to "(4-Phenylpiperidin-4-yl)methylamine hydrochloride". For instance, the development of novel azetidine-2-one derivatives of 1H-benzimidazole and their evaluation for antimicrobial and cytotoxic activity suggest potential in drug discovery and organic synthesis applications (Noolvi et al., 2014). Similarly, the study on palladium(II) and platinum(II) complexes containing benzimidazole ligands showcases their application in catalysis and as potential anticancer compounds, emphasizing the role of such structures in facilitating chemical reactions and their therapeutic relevance (Ghani & Mansour, 2011).
Material Science
Compounds with benzimidazole derivatives and related structures have been investigated for their utility in material science, particularly in the development of organic light-emitting diodes (OLEDs) and as corrosion inhibitors. The synthesis and characterization of bipolar triphenylamine-benzimidazole derivatives for single-layer OLEDs point to the importance of such compounds in improving electronic device performance (Ge et al., 2008). Moreover, amine derivative compounds have demonstrated effectiveness as corrosion inhibitors for mild steel in acidic media, highlighting their potential in protecting industrial materials (Boughoues et al., 2020).
Medicinal Chemistry and Pharmacology
The evaluation of novel compounds for their biological activity, such as the synthesis and analysis of Schiff bases for their corrosion inhibition effect, also points to a broader application in medicinal chemistry (Prabhu et al., 2008). Additionally, the development of copper(II) complexes supported by tris[(pyridin-2-yl)methyl]amine ligands for their reactivity with H2O2 suggests potential in bioinorganic chemistry, studying metalloenzymes, and designing therapeutic agents (Kunishita et al., 2008).
These examples demonstrate the versatility of compounds related to "(4-Phenylpiperidin-4-yl)methylamine hydrochloride" in various research domains. While direct applications of the specific compound were not identified, the findings from structurally or functionally similar compounds provide valuable insights into possible research and application areas, ranging from synthetic methodologies, catalysis, material enhancements, to therapeutic developments.
特性
IUPAC Name |
2,2,2-trifluoro-N-[(4-phenylpiperidin-4-yl)methyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2.ClH/c15-14(16,17)11-19-10-13(6-8-18-9-7-13)12-4-2-1-3-5-12;/h1-5,18-19H,6-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPYIRFDPVTDAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CNCC(F)(F)F)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Phenylpiperidin-4-yl)methyl](2,2,2-trifluoroethyl)amine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-{4-[3-oxo-4-(pyridin-3-yl)piperazine-1-carbonyl]phenyl}acetamide](/img/structure/B2843243.png)
![N1-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-N2-(3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2843245.png)

![2-Mercapto-7-methyl-3-o-tolyl-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2843247.png)


![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-D][1,4]diazepine](/img/structure/B2843255.png)

![8-(4-ethoxyphenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2843258.png)
![Tert-butyl 4-[(2-chloropyrimidine-5-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2843259.png)